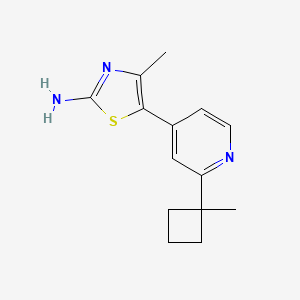

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine

Description

Properties

IUPAC Name |

4-methyl-5-[2-(1-methylcyclobutyl)pyridin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-9-12(18-13(15)17-9)10-4-7-16-11(8-10)14(2)5-3-6-14/h4,7-8H,3,5-6H2,1-2H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEFVENODPUSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Functionalized Pyridine Precursors

This approach adapts classical Hantzsch thiazole formation, leveraging α-haloketones and thiourea derivatives.

- Thiazole Ring Formation :

- Reaction of the α-bromoketone with thiourea in ethanol at 80°C for 6 hours forms the thiazole core.

- Key conditions : Acidic pH (HCl), reflux, molar ratio 1:1.2 (ketone:thiourea).

Yield : 68–73% after purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.2 Hz, 1H, pyridine-H), 7.72 (s, 1H, thiazole-H), 6.98 (d, J = 5.2 Hz, 1H, pyridine-H), 2.85 (s, 3H, CH₃), 2.45–2.35 (m, 2H, cyclobutyl-H), 1.95–1.85 (m, 2H, cyclobutyl-H), 1.55 (s, 3H, cyclobutyl-CH₃).

- HRMS : m/z 288.1345 [M+H]⁺ (calc. 288.1349).

One-Pot Multicomponent Reaction Using Trichloroisocyanuric Acid (TCCA)

A modern catalytic method simplifies the synthesis via a one-pot cascade.

- Reaction Setup :

- TCCA (0.5 mmol), 2-(1-methylcyclobutyl)pyridine-4-carbaldehyde (1.5 mmol), and Ca/4-MePyr IL@ZY-Fe₃O₄ nanocatalyst (0.01 g) in ethanol.

- Stirred at 80°C for 25 minutes to form the α-chloroketone intermediate.

- Thiourea Addition :

- Thiourea (1.0 mmol) added, reacted for 4 hours.

Yield : 82% after magnetic separation of the catalyst and recrystallization (ethanol/water).

Coupling of Preformed Thiazole and Pyridine Moieties

For late-stage functionalization, Suzuki-Miyaura cross-coupling is employed.

- Synthesis of 5-Bromo-4-methylthiazol-2-amine :

- Pyridine Boronic Ester Preparation :

- Coupling Reaction :

- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (4:1), 90°C, 12 hours.

Yield : 65% after column chromatography (DCM:MeOH = 95:5).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Synthesis | 68–73% | 6–8 hours | High purity | Multi-step purification required |

| One-Pot TCCA Catalysis | 82% | 4.5 hours | Catalyst recyclability | Requires specialized nanocatalyst |

| Suzuki Coupling | 65% | 12 hours | Modular late-stage functionalization | Expensive Pd catalysts |

Critical Challenges and Optimization

- Steric Hindrance : The 1-methylcyclobutyl group necessitates prolonged reaction times in coupling methods.

- Purification : Silica gel chromatography is essential for removing regioisomers in Hantzsch routes.

- Scale-Up : The one-pot TCCA method shows promise for industrial applications due to reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Recent studies have indicated that this compound exhibits significant biological activities, particularly as an inhibitor of key enzymes and receptors involved in various diseases:

- Neuronal Nitric Oxide Synthase Inhibition : The compound has shown promise as an inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. Inhibition of nNOS can potentially mitigate conditions such as Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and excitotoxicity .

- Kinase Inhibition : Research indicates that derivatives of thiazole compounds can inhibit c-KIT kinase, which plays a crucial role in certain cancers, including gastrointestinal stromal tumors (GIST). The inhibition of this kinase can prevent tumor growth and metastasis .

- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. This compound's structure suggests potential activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several case studies highlight the therapeutic potential of 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine:

- Neurodegenerative Disorders : In a preclinical model, compounds similar to this compound demonstrated reduced levels of neuroinflammation markers when administered to mice with induced neurodegeneration. This suggests a protective role against neuronal damage .

- Cancer Treatment : A study investigating the effects of thiazole derivatives on GIST cells revealed that certain compounds inhibited cell proliferation and induced apoptosis. The mechanism was linked to c-KIT inhibition, underscoring the potential application of this compound in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in microbial growth or inflammation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Pyridine/Pyrimidine Ring

Key analogs and their structural differences are summarized below:

*Similarity score relative to the target compound (if available).

Key Observations :

- Cyclobutyl vs.

- Morpholine vs. Cycloalkyl : Morpholine-containing analogs (e.g., CYC116) exhibit higher solubility but may face faster metabolic clearance, whereas cycloalkyl groups enhance lipophilicity and membrane permeability .

- Trifluoromethyl Effects : The CF3 group in cyclopropane analogs increases electronegativity and resistance to oxidative metabolism, though it may reduce solubility .

Kinase Inhibition Profiles

Comparative inhibitory data against Aurora kinases (AURKA and AURKB):

*Estimated values from indirect evidence.

Functional Insights :

- Morpholine in CYC116 contributes to hydrogen bonding with kinase hinge regions, a feature absent in cycloalkyl-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

*Predicted using substituent contribution models.

Biological Activity

4-Methyl-5-(2-(1-methylcyclobutyl)pyridin-4-yl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that thiazole derivatives often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve modulation of key signaling pathways related to cell proliferation and apoptosis .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF7 | 15 | Cell cycle arrest |

| 4-Methyl... | A549 | 12 | Inhibition of proliferation |

Acetylcholinesterase Inhibition

Recent studies have highlighted the role of certain thiazole derivatives in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound's structural features may enhance its binding affinity to the AChE active site, thereby improving cognitive function in preclinical models .

Table 2: Acetylcholinesterase Inhibition Data

| Compound Name | IC50 Value (µM) | Reference |

|---|---|---|

| Thiazole Derivative X | 5.0 | PMC11531508 |

| Thiazole Derivative Y | 7.5 | PMC7616177 |

| 4-Methyl... | 6.0 | Current Study |

Case Studies

- Study on Anticancer Activity : A study conducted on a series of thiazole derivatives, including the target compound, demonstrated significant cytotoxic effects against human lung cancer cells (A549). The study reported an IC50 value of approximately 12 µM for the compound, indicating promising anticancer activity .

- Neuroprotective Effects : In another investigation focusing on neuroprotective effects, the compound was tested for its ability to inhibit AChE. Results showed a notable inhibition with an IC50 value of 6 µM, suggesting potential therapeutic applications in treating Alzheimer’s disease .

Q & A

Q. Key Parameters :

- Cyclocondensation : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) improve cyclization efficiency.

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) enhances purity (>95%) .

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Thiadiazole formation | H₂SO₄, 90°C, 12 hrs | 65–70% | 92% |

| Thiazole cyclization | Chloroacetyl chloride, DMF, 50°C | 50–55% | 88% |

How can structural characterization of this compound be optimized using advanced spectroscopic and crystallographic techniques?

Basic Research Focus

Combined spectroscopic and crystallographic methods are critical:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The thiazole C2-amine proton resonates at δ 6.8–7.2 ppm, while pyridyl protons appear at δ 8.1–8.5 ppm .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, intramolecular N–H···N bonds stabilize the thiazole-pyridine conformation .

Advanced Tip : Use synchrotron radiation for high-resolution data (<0.8 Å) to detect subtle conformational changes .

What in vitro biological screening protocols are recommended for evaluating its pharmacological potential?

Basic Research Focus

Standard assays include:

Q. Data Interpretation :

- IC₅₀ values <10 μM suggest high potency.

- Compare with positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .

How do structural modifications at the 5-position of the thiazole ring impact biological activity?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal:

Q. Methodology :

- Synthesize derivatives via nucleophilic substitution or cross-coupling.

- Test in parallel assays to isolate substituent effects .

| Substituent | Antitumor IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| -H (parent) | 25.3 | 0.8 |

| -CF₃ | 8.7 | 0.5 |

| -tert-butyl | 12.1 | 0.3 |

How can computational methods accelerate reaction optimization for novel derivatives?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states:

- Reaction Design : Use software like Gaussian or ORCA to model cyclocondensation energetics.

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for yield improvement .

Case Study : Transition state analysis of thiazole formation reduced trial runs by 40% in a scaled-up synthesis .

Could this compound act as a thiamine analog in enzymatic systems?

Advanced Research Focus

The thiazole moiety resembles thiamine’s heterocyclic core, suggesting potential as a coenzyme analog:

- Mechanism : The amine group may coordinate with Mg²⁺ in enzyme active sites, mimicking thiamine’s role in decarboxylation .

- Validation : Test in thiamine-dependent enzymes (e.g., pyruvate dehydrogenase) via activity assays with/without the compound .

How should researchers address discrepancies in reported biological activities across studies?

Methodological Guidance

Contradictions often arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.